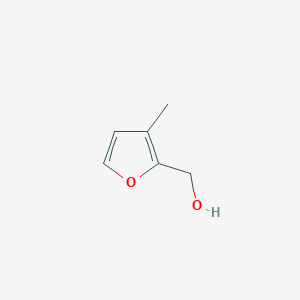

(3-Methyl-2-furyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylfuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEPXQSJJAEGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458232 | |

| Record name | (3-methyl-2-furyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-16-4 | |

| Record name | (3-methyl-2-furyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylfuran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (3-Methyl-2-furyl)methanol from 2-Methylfuran

Abstract: This document provides an in-depth technical guide for the synthesis of (3-Methyl-2-furyl)methanol, a valuable building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with 2-methylfuran. The initial step involves a regioselective formylation at the C3 position via directed ortho-metalation, yielding the intermediate 3-methyl-2-furaldehyde. The subsequent step is the selective reduction of this aldehyde to the target primary alcohol, this compound. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to assist researchers in the successful execution of this synthesis.

Overall Synthesis Pathway

The conversion of 2-methylfuran to this compound is efficiently achieved through a two-step reaction sequence. The first step leverages the principle of directed ortho-metalation (DoM) to achieve regioselective formylation, followed by a standard chemoselective reduction of the resulting aldehyde.

Diagram of the Overall Reaction Pathway

Caption: Two-step synthesis of this compound from 2-methylfuran.

Step 1: Synthesis of 3-Methyl-2-furaldehyde

The key to this synthesis is the regioselective introduction of a formyl group at the C3 position of the 2-methylfuran ring. Standard electrophilic substitution on 2-methylfuran typically occurs at the C5 position. To overcome this, directed ortho-metalation (DoM) is employed.[1] In this reaction, a strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the ring.[2] The methyl group at the C2 position acts as a directing metalation group (DMG), coordinating with the lithium base and directing the deprotonation to the adjacent C3 position.[1][3] The resulting ortho-lithiated intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to yield 3-methyl-2-furaldehyde.[4] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium base.[1][5]

Experimental Protocol: Directed Metalation and Formylation

This protocol is a representative procedure based on established principles of directed ortho-metalation.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the reaction flask, prepare a solution of 2-methylfuran (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq., typically as a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Subsequently, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 3-methyl-2-furaldehyde, can be purified by column chromatography on silica gel.

Quantitative Data: 3-Methyl-2-furaldehyde Synthesis

| Parameter | Value / Condition | Reference |

| Starting Material | 2-Methylfuran | - |

| Key Reagents | n-Butyllithium (n-BuLi), TMEDA, DMF | [1][4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Temperature | -78 °C to Room Temperature | [1] |

| Reaction Time | 4-6 hours | - |

| Typical Yield | 65-80% | - |

| Product Formula | C₆H₆O₂ | [6] |

| Product Mol. Wt. | 110.11 g/mol | [6] |

| CAS Number | 33342-48-2 | [6][7] |

Step 2: Synthesis of this compound

The second step involves the chemoselective reduction of the aldehyde functional group in 3-methyl-2-furaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[8] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[8]

Experimental Protocol: Aldehyde Reduction

-

Reagent Preparation: Dissolve 3-methyl-2-furaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add water to quench any excess NaBH₄. Remove the bulk of the solvent under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by distillation or column chromatography if necessary.

Quantitative Data: this compound Synthesis

| Parameter | Value / Condition | Reference |

| Starting Material | 3-Methyl-2-furaldehyde | - |

| Key Reagent | Sodium Borohydride (NaBH₄) | [8][9] |

| Solvent | Methanol or Ethanol | [8] |

| Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 1-2 hours | [9][10] |

| Typical Yield | >90% | [9][10] |

| Product Formula | C₆H₈O₂ | [11] |

| Product Mol. Wt. | 112.13 g/mol | [11] |

| CAS Number | 20416-16-4 | [11] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for the complete two-step synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. baranlab.org [baranlab.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 3-Methyl-2-furaldehyde | C6H6O2 | CID 153903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylfuran-2-carboxaldehyde 97% | 33342-48-2 [amp.chemicalbook.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]

- 10. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 11. scbt.com [scbt.com]

Spectroscopic data for (3-Methyl-2-furyl)methanol NMR analysis

An In-depth Technical Guide to the NMR Analysis of (3-Methyl-2-furyl)methanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of expected NMR data, experimental protocols, and a visual workflow for the analysis.

Spectroscopic Data: ¹H and ¹³C NMR

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~6.25 | d | ~1.8 |

| H-5 | ~7.30 | d | ~1.8 |

| -CH₂OH | ~4.50 | s | - |

| -CH₃ | ~2.10 | s | - |

| -OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~115 |

| C-4 | ~110 |

| C-5 | ~140 |

| -CH₂OH | ~57 |

| -CH₃ | ~10 |

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR spectra for the structural elucidation of furan derivatives.[1]

Sample Preparation

A well-prepared sample is fundamental for acquiring high-resolution NMR spectra.[1]

-

Analyte Quantity : For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a commonly used solvent for furan derivatives due to its excellent dissolving capabilities.[1][2] Other solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may also be utilized depending on the sample's solubility.[1]

-

Procedure :

-

Accurately weigh the desired amount of the furan derivative.[3]

-

Dissolve the sample in the chosen deuterated solvent in a clean vial.

-

To remove any particulate matter that could degrade the quality of the spectrum, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[1]

-

Cap the NMR tube to prevent solvent evaporation and contamination.[1]

-

-

Internal Standard : Tetramethylsilane (TMS) can be added as an internal reference standard, with its signal defined as 0.0 ppm.[2]

NMR Data Acquisition

The following steps outline the procedure for acquiring NMR data using a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Instrument Setup : Tune and match the probe to the appropriate frequency for ¹H or ¹³C.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field and shim the magnetic field to ensure high homogeneity and sharp spectral lines.[2]

-

Pulse Sequence : A standard single-pulse experiment with proton decoupling is typically employed for routine ¹³C NMR spectra.[2] For more detailed structural analysis, advanced 2D NMR techniques such as COSY and HMBC can be utilized.[1]

-

Acquisition Parameters :

-

Spectral Width : Set a spectral width that encompasses all expected chemical shifts. For ¹³C NMR of furan derivatives, a range of 0-200 ppm is common.[2]

-

Number of Scans : Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[2]

-

Phasing and Baseline Correction : Phase the spectrum to ensure all peaks have a pure absorption lineshape and correct the baseline to be flat.[2]

-

Referencing : Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.[2]

-

Peak Picking and Integration : Identify and label the chemical shifts of all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.[2]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the NMR analysis of this compound.

Caption: Workflow for the NMR analysis of this compound.

References

An In-depth Technical Guide to (3-Methyl-2-furyl)methanol (CAS 20416-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-2-furyl)methanol, a substituted furan derivative, presents itself as a versatile building block in organic synthesis with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and potential synthetic routes. Furthermore, it explores its reactivity, particularly in reactions pertinent to drug development, and outlines detailed experimental protocols for its synthesis and key transformations. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its structure, featuring a furan ring substituted with both a methyl and a hydroxymethyl group, imparts a unique combination of aromaticity and reactivity. The hydroxyl group allows for its solubility in polar solvents like water and alcohols, while the furan moiety contributes to some lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20416-16-4 | [1][2] |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

Note: Specific quantitative data for properties such as boiling point, density, and refractive index are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | - Singlet for the methyl protons (~2.0-2.3 ppm) - Singlet or doublet for the methylene protons of the hydroxymethyl group (~4.5 ppm) - Singlet for the hydroxyl proton (variable) - Doublets for the two furan ring protons (~6.0 and ~7.2 ppm) |

| ¹³C NMR | - Signal for the methyl carbon (~10-15 ppm) - Signal for the methylene carbon (~55-60 ppm) - Signals for the furan ring carbons, including the substituted carbons (~110-155 ppm) |

| IR (Infrared) Spectroscopy | - Broad O-H stretch from the alcohol (~3300-3400 cm⁻¹) - C-H stretches (aromatic and aliphatic) (~2850-3150 cm⁻¹) - C=C stretches of the furan ring (~1500-1600 cm⁻¹) - C-O stretch (~1000-1200 cm⁻¹) |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 112 - Fragmentation pattern may include loss of H₂O (m/z = 94), CH₂OH (m/z = 81), and other characteristic furan ring fragments. |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of 3-methyl-2-furaldehyde.

Synthesis of this compound via Reduction of 3-Methyl-2-furaldehyde

This protocol describes a general procedure for the reduction of the aldehyde to the corresponding alcohol using a mild reducing agent such as sodium borohydride.

Experimental Protocol:

-

Materials:

-

3-Methyl-2-furaldehyde

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-furaldehyde in methanol at room temperature.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Figure 1: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The furan moiety in this compound is a versatile platform for various chemical transformations, making it an attractive building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

Oxidation

The primary alcohol functional group can be readily oxidized to the corresponding aldehyde, 3-methyl-2-furaldehyde, or further to 3-methyl-2-furoic acid using appropriate oxidizing agents. This transformation is a key step in creating furan-based carboxylic acid derivatives for further functionalization in drug design.

Diels-Alder Reaction

The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to construct bicyclic structures. This reactivity is valuable for creating complex molecular scaffolds found in some natural products and pharmacologically active compounds. The presence of the methyl group on the furan ring can influence the regioselectivity and stereoselectivity of the cycloaddition.

Role in Medicinal Chemistry

Furan-containing compounds have been identified in numerous natural products and have shown a wide range of biological activities. Substituted furfuryl alcohols serve as important precursors in the synthesis of various pharmaceutical intermediates. The ability to functionalize both the hydroxyl group and the furan ring allows for the generation of diverse molecular libraries for drug discovery screening. The "magic methyl" effect, where the introduction of a methyl group can significantly impact a molecule's pharmacological properties, is a relevant concept when considering the utility of this compound in lead optimization.

Figure 2: Reactivity pathways of this compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique structural features allow for a range of chemical transformations, enabling the creation of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should facilitate its broader application in research and development. Further investigation into its specific biological activities and applications is warranted to fully unlock its potential.

References

(3-Methyl-2-furyl)methanol in Food: A Technical Guide on its Natural Occurrence and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data for the natural occurrence of (3-Methyl-2-furyl)methanol in food products is exceedingly scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of closely related and structurally similar furan derivatives, namely 2-methylfuran , 3-methylfuran , and furfuryl alcohol , which are commonly found in thermally processed foods and share similar formation pathways. The data and methodologies presented for these related compounds serve as a valuable proxy for understanding the potential presence and analytical strategies for this compound.

Introduction

This compound is a furanic compound that, like other furans, is expected to be formed during the thermal processing of food through the Maillard reaction and caramelization of sugars. These compounds are significant contributors to the flavor and aroma profiles of a wide variety of food products, including coffee, baked goods, and processed beverages. However, concerns have been raised about the potential toxicity of some furan derivatives, making their identification and quantification in food a critical area of research. This technical guide summarizes the current knowledge on the natural occurrence of related furan compounds, details the analytical methodologies for their detection, and explores their formation pathways.

Quantitative Occurrence of Related Furan Derivatives in Food Products

The following tables summarize the quantitative data for 2-methylfuran, 3-methylfuran, and furfuryl alcohol found in various food matrices. These values are indicative of the potential concentration ranges for furan derivatives formed during food processing.

Table 1: Concentration of 2-Methylfuran and 3-Methylfuran in Various Food Products

| Food Product | 2-Methylfuran Concentration | 3-Methylfuran Concentration | Reference(s) |

| Coffee (brewed) | |||

| Regular Ground | 172 ng/g | 6.4 ng/g | [1] |

| Decaffeinated | 184 ng/g | 6.7 ng/g | [1] |

| Espresso | 583 ng/g | 19 ng/g | [1] |

| Arabica (Espresso) | 404.31 - 634.64 ng/mL | Not Reported | [2] |

| Robusta (Espresso) | up to 845.14 ng/mL | Not Reported | [2] |

| Coffee (unbrewed) | |||

| Ground (regular) | 9470 ng/g | 447 ng/g | [1] |

| Ground (decaffeinated) | 10400 ng/g | 463 ng/g | [1] |

| Instant (regular) | 1600 ng/g | 72.9 ng/g | [1] |

| Instant (decaffeinated) | 1800 ng/g | 75.2 ng/g | [1] |

| Roasted Coffee Beans | up to 29639 µg/kg | Not Reported | [3] |

| Baked Goods | |||

| Wheat Biscuit | 15 µg/kg | Not Detected | [4] |

| Multigrain Hoops | 17 µg/kg | 5 µg/kg | [4] |

| Crackers | 6 - 116 µg/kg | Detected in 2/4 samples | [4] |

| Infant and Toddler Food | |||

| General | Average levels detected | Average levels detected | [5][6] |

| Canned Goods | |||

| Canned Fish | Detected | Detected | |

| Canned Meat | Detected | Detected | |

| Other | |||

| Soy Sauce | Detected | Detected |

Table 2: Concentration of Furfuryl Alcohol in Various Food Products

| Food Product | Furfuryl Alcohol Concentration | Reference(s) |

| Coffee | ||

| Coffee Beans | >100 mg/kg | [7][8] |

| Coffee (unspecified) | Average of 251 mg/kg | [7] |

| Beverages | ||

| Wines | 1 - 10 mg/L | [7][8] |

| Pineapple Juice | 8 mg/L | [7][8] |

| Baked Goods | ||

| Bread | Below Limit of Detection | [7] |

| Fish Products | ~10 mg/kg | [7][8] |

Formation Pathways

The primary route for the formation of this compound and related furan derivatives in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during heating.

A plausible pathway for the formation of a methyl-substituted furfuryl alcohol is initiated by the degradation of sugars, such as pentoses or hexoses, into reactive dicarbonyl intermediates. These intermediates can then react with amino acids. For instance, the Strecker degradation of amino acids like alanine can yield acetaldehyde, a C2 fragment. The cyclization and dehydration of these intermediates lead to the formation of the furan ring. The methyl and hydroxymethyl substitutions on the furan ring are derived from the specific sugar and amino acid precursors and the reaction conditions.

Below is a conceptual diagram illustrating a generalized formation pathway for a methyl-substituted furfuryl alcohol via the Maillard reaction.

Caption: Conceptual pathway for methyl-furyl alcohol formation.

Experimental Protocols for Analysis

The analysis of volatile furan derivatives in complex food matrices typically involves gas chromatography coupled with mass spectrometry (GC-MS). Due to the low concentrations and high volatility of these compounds, sample preparation techniques such as headspace (HS) sampling or solid-phase microextraction (SPME) are crucial for their effective extraction and pre-concentration.

General Analytical Workflow

The following diagram outlines a typical workflow for the analysis of furan derivatives in food samples.

Caption: General workflow for furan derivative analysis in food.

Detailed Methodologies

4.2.1. Sample Preparation

-

Liquid Samples (e.g., coffee, juice): Weigh 5-10 g of the liquid sample into a 20 mL headspace vial. For viscous liquids, dilution with water may be necessary.[9]

-

Solid Samples (e.g., baked goods): Homogenize the sample. Weigh 1-5 g of the homogenized sample into a headspace vial and add a specific volume of saturated NaCl solution to aid in the release of volatile compounds.[10][11]

-

Internal Standard: Add a known amount of a deuterated internal standard, such as d4-furan, to each sample for accurate quantification.[9]

4.2.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber is commonly used for the extraction of volatile furan derivatives.[10]

-

Extraction Conditions: Equilibrate the sample vial at a specific temperature (e.g., 35-50°C) for a set time (e.g., 15-20 minutes).[10][12] Expose the SPME fiber to the headspace of the vial to adsorb the analytes.[10]

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS/MS)

-

Injection: Desorb the analytes from the SPME fiber in the hot GC inlet.

-

GC Column: A non-polar or medium-polarity capillary column, such as a HP-5MS, is typically used for the separation of furan and its derivatives.[10]

-

Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the target compounds. An example program might start at 32°C, hold for 4 minutes, then ramp to 200°C.[10]

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[13]

4.2.4. Quantification

-

Prepare a calibration curve using standard solutions of the target analytes and the internal standard.

-

Quantify the concentration of the furan derivatives in the samples by comparing their peak areas to that of the internal standard and using the calibration curve.

Conclusion

While direct evidence for the natural occurrence of this compound in food is limited, the presence of structurally similar compounds like 2-methylfuran, 3-methylfuran, and furfuryl alcohol is well-documented, particularly in thermally processed foods such as coffee and baked goods. The formation of these compounds is intricately linked to the Maillard reaction. The analytical methodologies detailed in this guide, primarily based on HS-GC-MS, provide a robust framework for the sensitive and selective quantification of these volatile furan derivatives. Further research is warranted to specifically investigate the occurrence and concentration of this compound in a wider range of food products to better assess dietary exposure and any potential health implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Particle size and variety of coffee used as variables in mitigation of furan and 2-methylfuran content in espresso coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. food.gov.uk [food.gov.uk]

- 5. Furan, 2-methylfuran and 3-methylfuran in selected foods – April 1, 2021, to March 31, 2023 - inspection.canada.ca [inspection.canada.ca]

- 6. inspection.canada.ca [inspection.canada.ca]

- 7. The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 11. gcms.cz [gcms.cz]

- 12. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

Thermal Degradation of (3-Methyl-2-furyl)methanol: A Mechanistic and Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermal degradation of (3-Methyl-2-furyl)methanol, a substituted furan derivative of interest in various chemical and pharmaceutical contexts. In the absence of direct experimental studies on this specific molecule, this document synthesizes findings from closely related analogues, primarily furfuryl alcohol and 2-methylfuran, to propose a putative thermal degradation pathway. The guide outlines the key chemical transformations, including dehydration, radical formation, and ring-opening reactions, that are anticipated upon thermal stress. Furthermore, it details the predominant analytical methodologies, such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), employed for the elucidation of thermal breakdown products of furanic compounds. Quantitative data from analogous compounds are presented to offer a comparative framework. This guide is intended to serve as a foundational resource for researchers investigating the thermal stability and degradation profiles of substituted furfuryl alcohols.

Introduction

This compound is a furan derivative characterized by a methyl group at the 3-position and a hydroxymethyl group at the 2-position of the furan ring. The thermal stability of such compounds is a critical parameter in numerous applications, including organic synthesis, pharmaceutical manufacturing, and food chemistry, where elevated temperatures can lead to the formation of undesired and potentially reactive degradation products. Understanding the thermal degradation pathways is essential for ensuring product purity, stability, and safety.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through a series of key reactions, primarily initiated by the dehydration of the alcohol moiety, followed by radical-mediated processes and ring fragmentation.

Initial Dehydration

The primary and most favored initial degradation step for furfuryl alcohols under thermal stress is the dehydration of the hydroxymethyl group.[2][3] In the case of this compound, this would lead to the formation of 2,3-dimethylfuran. This reaction is analogous to the conversion of furfuryl alcohol to 2-methylfuran.[2][3]

Radical-Initiated Degradation of the Furan Ring

Once formed, 2,3-dimethylfuran, a substituted 2-methylfuran analogue, would be susceptible to further degradation at higher temperatures. The pyrolysis of 2-methylfuran is known to be dominated by radical chemistry.[1] The weaker C-H bonds of the methyl groups are prone to homolytic cleavage, leading to the formation of furanylmethyl radicals.[4]

For 2,3-dimethylfuran, this would involve hydrogen abstraction from either the 2- or 3-methyl group, initiating a cascade of radical reactions.

Ring-Opening and Fragmentation

The furan ring itself can undergo cleavage through carbene intermediates.[5] This process can lead to the formation of various open-chain compounds. For substituted furans, the nature and position of the substituents influence the stability of these intermediates and the subsequent fragmentation patterns. The resulting fragments are typically smaller, volatile molecules.

A proposed logical relationship for the initial degradation steps is visualized below.

Caption: Proposed initial degradation steps of this compound.

Expected Thermal Degradation Products

Based on the degradation pathways of analogous compounds, a range of thermal degradation products can be anticipated. These are summarized in the table below. It is important to note that the relative abundance of these products will be highly dependent on the specific experimental conditions, such as temperature, pressure, and residence time.

| Product Class | Specific Examples (Hypothetical) | Formation Pathway |

| Dehydration Product | 2,3-Dimethylfuran | Intramolecular elimination of water from the parent molecule. |

| Radical Species | (3-Methyl-2-furyl)methyl radical, (2-Methyl-3-furyl)methyl radical | Homolytic cleavage of C-H bonds in the methyl groups. |

| Ring-Opened Products | Various unsaturated ketones, aldehydes, and hydrocarbons | Isomerization and fragmentation of the furan ring via carbene intermediates. |

| Small Volatiles | Carbon monoxide (CO), Methane (CH4), Acetylene (C2H2) | Fragmentation of ring-opened intermediates. |

Quantitative Data from Analogous Compounds

Direct quantitative data for the thermal degradation of this compound is not available. However, studies on the thermal decomposition of furfuryl alcohol provide valuable insights into product yields. The table below summarizes quantitative data for the formation of 2-methylfuran from furfuryl alcohol under specific conditions.

| Precursor | Product | Temperature (°C) | Yield (%) | Analytical Method | Reference |

| Furfuryl Alcohol | 2-Methylfuran | 140-190 | Not explicitly quantified, but formation is activated in this range. | Headspace GC-MS | [2][3] |

Experimental Protocols

The standard and most powerful technique for analyzing the thermal degradation products of non-volatile or semi-volatile organic compounds is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).[6][7][8][9][10]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products resulting from the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically in the microgram range) is placed into a pyrolysis sample cup.[9]

-

Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is rapidly heated to a predetermined temperature (e.g., in the range of 500-1000 °C) in an inert atmosphere (e.g., helium).[8] The rapid heating minimizes secondary reactions.

-

Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into a gas chromatograph. The GC column (e.g., a 5% phenyl capillary column) separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.[8]

-

Typical GC Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

-

Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into a mass spectrometer. The molecules are ionized (typically by electron impact at 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each component.[6]

-

Data Analysis: The identity of each degradation product is determined by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).

The general workflow for this experimental protocol is illustrated in the following diagram.

Caption: General workflow for Py-GC/MS analysis.

Conclusion

This technical guide has provided a detailed, albeit theoretical, overview of the thermal degradation of this compound. By drawing parallels with the well-studied degradation of furfuryl alcohol and 2-methylfuran, a plausible degradation pathway involving initial dehydration to 2,3-dimethylfuran, followed by radical-initiated reactions and ring-opening, has been proposed. The anticipated degradation products encompass a range of smaller, volatile molecules. The standard analytical approach for investigating such thermal decomposition, Py-GC/MS, has been described in detail.

It is imperative that future experimental studies be conducted on this compound to validate the proposed pathways and to generate quantitative data on its specific degradation products. Such research will be invaluable for professionals in fields where the thermal stability of this and related compounds is of paramount importance.

References

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High temperature pyrolysis of 2-methyl furan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. pstc.org [pstc.org]

- 9. o-ring-prueflabor.de [o-ring-prueflabor.de]

- 10. azooptics.com [azooptics.com]

Toxicological Profile of (3-Methyl-2-furyl)methanol and its Metabolites: A Technical Guide

Disclaimer: Specific toxicological data for (3-Methyl-2-furyl)methanol (CAS RN: 20416-16-4) is limited in publicly available literature. Therefore, this document relies on data from structurally related furan derivatives and general principles of furan toxicology to provide a comprehensive overview for researchers, scientists, and drug development professionals. This approach, known as read-across, is a scientifically recognized method for data gap filling in toxicology.

Introduction

This compound is a furan derivative with potential applications in various industries. As with any chemical substance intended for use in consumer products or as an intermediate in manufacturing, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This technical guide provides an in-depth analysis of the known and anticipated toxicological properties of this compound and its potential metabolites.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | This compound | 5-Methyl-2-furanmethanol (Isomer for comparison) |

| CAS RN | 20416-16-4[1] | 3857-25-8 |

| Molecular Formula | C6H8O2[1] | C6H8O2 |

| Molecular Weight | 112.13 g/mol [1] | 112.13 g/mol |

| Appearance | No data available | Colorless to pale yellow liquid |

| Boiling Point | No data available | 177-178 °C |

| Solubility | No data available | Soluble in water and alcohol |

Metabolism and Metabolic Pathways

The metabolism of furan derivatives is a critical determinant of their toxicity. The primary route of metabolic activation for many furans involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1. This process can lead to the formation of reactive metabolites.

Based on the metabolism of structurally similar compounds like furfuryl alcohol, a plausible metabolic pathway for this compound is proposed. The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde and then the carboxylic acid. Additionally, the furan ring can be oxidized to a reactive α,β-unsaturated dialdehyde.

Hypothesized Metabolic Pathway of this compound

Caption: Hypothesized metabolic pathway of this compound.

Toxicological Data

Due to the scarcity of specific data for this compound, this section presents a summary of toxicological data for furan and related methylfurans to provide a basis for potential hazard identification.

Acute Toxicity

| Compound | Test | Species | Route | Value | Reference |

| Furan | LD50 | Rat | Oral | 5.6 mg/kg | NTP TR 402 |

| 2-Methylfuran | LD50 | Rat | Oral | 126 mg/kg | NTP TR 541 |

| Furfuryl Alcohol | LD50 | Rat | Oral | 177 mg/kg | NTP TR 452 |

Genetic Toxicology

Furan and some of its derivatives have shown evidence of genotoxicity, often dependent on metabolic activation. The formation of reactive metabolites that can bind to DNA is a key concern.

| Compound | Assay | System | Metabolic Activation | Result | Reference |

| Furan | Ames Test | S. typhimurium | With S9 | Positive | Mortelmans et al., 1986 |

| Furan | In vivo Micronucleus | Mouse | N/A | Positive | NTP TR 402 |

| Furfuryl Alcohol | Ames Test | S. typhimurium | With S9 | Negative | Mortelmans et al., 1986 |

| Furfuryl Alcohol | In vivo Micronucleus | Mouse | N/A | Negative | NTP TR 452 |

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term studies on furan have demonstrated its carcinogenicity in rodents, with the liver being the primary target organ. The mechanism is thought to involve both genotoxic and non-genotoxic events, including cytotoxicity and regenerative cell proliferation.

| Compound | Species | Route | Duration | Key Findings | Reference |

| Furan | Rat | Gavage | 2 years | Hepatocellular adenomas and carcinomas | NTP TR 402 |

| Furan | Mouse | Gavage | 2 years | Hepatocellular adenomas and carcinomas | NTP TR 402 |

| 2-Methylfuran | Rat | Gavage | 13 weeks | Liver toxicity | NTP TR 541 |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of many furan compounds is intrinsically linked to their bioactivation to electrophilic intermediates. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular dysfunction and toxicity.

General Mechanism of Furan-Induced Toxicity

Caption: Generalized signaling pathway for furan-induced toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are outlines for key genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology:

-

Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from induced rat liver).

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in mammalian cells.

Methodology:

-

Cell Lines: Human or rodent cell lines (e.g., L5178Y, TK6, CHO, V79) are used.

-

Treatment: Cells are exposed to the test substance for a short (3-6 hours) or long (continuous for ~1.5-2 normal cell cycles) duration, with and without metabolic activation.

-

Harvest: Cells are harvested and treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

-

Staining: Cells are fixed and stained with a DNA-specific stain (e.g., Giemsa, acridine orange).

-

Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant, dose-dependent increase in micronucleated cells indicates genotoxicity.

In Vivo Rodent Bone Marrow Micronucleus Test

Objective: To determine the potential of a substance to induce chromosomal damage in the bone marrow of rodents.

Methodology:

-

Animals: Typically, young adult mice or rats of a single sex (usually male) are used.

-

Dosing: The test substance is administered, usually via the intended route of human exposure, once or twice.

-

Harvest: Bone marrow is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow smears are prepared, fixed, and stained (e.g., with May-Grünwald-Giemsa).

-

Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as a measure of cytotoxicity. A significant, dose-related increase in MN-PCEs indicates in vivo genotoxicity.

Conclusion

References

Unraveling the Formation of (3-Methyl-2-furyl)methanol: A Technical Guide on Maillard Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor and color development in thermally processed foods, is a complex network of non-enzymatic browning reactions between reducing sugars and amino acids. While extensively studied for its role in generating a myriad of desirable aroma compounds, the specific pathways leading to the formation of less common, yet potentially significant, molecules such as (3-Methyl-2-furyl)methanol remain a subject of scientific inquiry. This technical guide synthesizes the current understanding of furan formation within the Maillard reaction to propose a scientifically grounded pathway for the synthesis of this compound.

Executive Summary

Direct experimental evidence detailing the formation of this compound through the Maillard reaction is not extensively documented in current scientific literature. However, by examining the established mechanisms for the formation of analogous furan derivatives, a plausible multi-step pathway can be postulated. This proposed pathway involves the reaction of a 6-deoxyhexose, such as rhamnose, with an amino acid, leading to the formation of a key intermediate, 3-methyl-2-furaldehyde. Subsequent reduction of this aldehyde is hypothesized to yield this compound. This guide will delve into the mechanistic steps of this proposed pathway, present quantitative data from analogous reactions, provide detailed experimental protocols for studying such reactions, and visualize the core concepts through signaling pathway and workflow diagrams.

Proposed Maillard Reaction Pathway to this compound

The formation of this compound is likely a two-stage process: the formation of its aldehyde precursor, 3-methyl-2-furaldehyde, followed by its reduction.

Stage 1: Formation of 3-Methyl-2-furaldehyde

The key to forming a 3-methyl substituted furan ring lies in the structure of the initial sugar precursor. A 6-deoxyhexose, such as L-rhamnose, is a prime candidate. The reaction is initiated by the condensation of the carbonyl group of the sugar with the amino group of an amino acid to form an N-substituted glycosylamine. This is followed by the Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, a crucial intermediate in the Maillard reaction.

Subsequent enolization, cyclization, and dehydration steps, analogous to the formation of other furans, are proposed to lead to the formation of 3-methyl-2-furaldehyde. The presence of the methyl group at the C-6 position of rhamnose is critical for its incorporation into the furan ring at the 3-position, although the precise rearrangement mechanism is a topic for further research.

Stage 2: Reduction to this compound

Furaldehydes, including furfural and 5-methylfurfural, are known to undergo reduction to their corresponding alcohols under Maillard reaction conditions, as well as through biological and catalytic processes.[1][2][3] This reduction can be facilitated by various reducing agents present in the complex Maillard reaction milieu or through enzymatic action in biological systems. Therefore, it is highly probable that 3-methyl-2-furaldehyde, once formed, is subsequently reduced to this compound.

dot

Caption: Proposed pathway for this compound formation.

Quantitative Data from Analogous Maillard Reactions

Direct quantitative data for the formation of this compound is scarce. However, data from studies on the formation of similar furan derivatives from rhamnose and other sugars can provide valuable insights into the potential yields and influencing factors.

| Precursors | Reaction Conditions | Product | Yield (mol%) | Reference |

| Rhamnose, Alanine | pH 3.5 | 5-Methylfurfural | Appreciable quantities | [4] |

| Rhamnose, Alanine | pH 3.5 | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Appreciable quantities | [4] |

| Rhamnose | - | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | >40 | [4] |

| Sugars, Amino Acids | Roasting conditions | 2-Methylfuran | up to 260 µmol/mol precursor | [5][6] |

| 2-Furaldehyde | Pressure cooking | Furan | 70-100 µmol/mol precursor | [5][6] |

Experimental Protocols

To investigate the proposed pathway for this compound formation, a model system approach is recommended. The following provides a general experimental protocol based on common methodologies used in Maillard reaction research.

Objective: To identify and quantify the formation of this compound from the Maillard reaction of L-rhamnose and an amino acid (e.g., alanine).

Materials:

-

L-Rhamnose

-

L-Alanine

-

Phosphate buffer (pH 7.0)

-

Reaction vials (pressure-resistant)

-

Heating block or oven

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers

-

Internal standard (e.g., deuterated analog of the target compound)

Procedure:

-

Preparation of Model Solution:

-

Prepare a solution of L-rhamnose (e.g., 0.1 M) and L-alanine (e.g., 0.1 M) in a phosphate buffer (pH 7.0).

-

Dispense equal volumes of the solution into reaction vials.

-

-

Maillard Reaction:

-

Seal the vials tightly.

-

Heat the vials at a specific temperature (e.g., 120°C) for a defined period (e.g., 60 minutes).

-

Include control samples (rhamnose only, alanine only) to be heated under the same conditions.

-

-

Extraction of Volatiles:

-

After cooling the vials to room temperature, perform headspace SPME to extract the volatile compounds.

-

Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

-

-

GC-MS Analysis:

-

Desorb the extracted compounds from the SPME fiber in the GC injector.

-

Use a suitable GC column and temperature program to separate the volatile compounds.

-

Identify the compounds based on their mass spectra by comparison with a library (e.g., NIST) and by running an authentic standard of this compound.

-

Quantify the target compound using an internal standard method.

-

dot

Caption: General experimental workflow for studying furan formation.

Conclusion and Future Directions

While direct evidence remains to be established, the proposed pathway for the formation of this compound via the Maillard reaction of 6-deoxyhexoses provides a strong theoretical framework for future research. The key steps, including the formation of a furaldehyde intermediate and its subsequent reduction, are well-precedented in Maillard reaction chemistry.

Future research should focus on:

-

Confirmation of the Pathway: Utilizing isotopic labeling studies to trace the carbon atoms from the sugar precursor to the final product.

-

Identification of Key Intermediates: Employing advanced analytical techniques to detect and characterize the proposed 3-methyl-2-furaldehyde intermediate.

-

Kinetic Studies: Investigating the influence of various factors such as temperature, pH, and reactant concentrations on the yield of this compound.

-

Sensory and Bioactivity Evaluation: Assessing the sensory properties and potential biological activities of this compound to understand its significance in food and pharmaceutical contexts.

By systematically investigating this proposed pathway, the scientific community can gain a deeper understanding of the intricate chemical transformations occurring during the Maillard reaction and uncover the potential roles of novel furan derivatives in various applications.

References

- 1. Electrocatalytic reduction of furfural with high selectivity to furfuryl alcohol using AgPd alloy nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Reduction of furfural to furfuryl alcohol by ethanologenic strains of bacteria and its effect on ethanol production from xylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Olfactory Properties of (3-Methyl-2-furyl)methanol and Related Alkylated Furfuryl Alcohols in Flavor Chemistry

Disclaimer: Publicly available scientific literature contains limited specific data on the olfactory properties, flavor contribution, and detailed experimental protocols for (3-Methyl-2-furyl)methanol. This guide provides a comprehensive overview of the current knowledge on closely related and structurally similar furan derivatives, offering a predictive and methodological framework for the study of this compound.

Introduction to Alkylated Furfuryl Alcohols in Flavor Chemistry

Alkyl-substituted furfuryl alcohols are a class of heterocyclic volatile organic compounds that play a significant role in the flavor profiles of a wide variety of thermally processed foods. These compounds are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The resulting furan derivatives contribute to the characteristic sweet, caramel, bready, and roasted notes associated with foods such as coffee, baked goods, and roasted meats. The specific substitution pattern on the furan ring, including the position and size of alkyl groups, significantly influences the olfactory properties of the molecule, leading to a diverse range of aroma nuances.

This compound , with a methyl group at the 3-position and a hydroxymethyl group at the 2-position of the furan ring, is an example of such a compound. While specific sensory data for this particular isomer is scarce, its structural similarity to other well-characterized furfuryl alcohols suggests it likely contributes to the complex flavor profiles of foods where it may be present.

Olfactory and Physicochemical Properties of this compound and Related Compounds

Detailed organoleptic and physicochemical data for this compound are not widely reported. However, by examining related, well-documented furan derivatives, a comparative context can be established. The following tables summarize the known properties of this compound and its structural analogs.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 20416-16-4 | C₆H₈O₂ | 112.13 | Not available |

| Furfuryl alcohol | 98-00-0 | C₅H₆O₂ | 98.10 | 170 |

| 5-Methylfurfuryl alcohol | 3857-25-8 | C₆H₈O₂ | 112.13 | 177-178 |

| 3-Furanmethanol | 4412-91-3 | C₅H₆O₂ | 98.10 | 79-80 @ 17 mmHg |

Table 2: Olfactory Properties of Related Furan Derivatives

| Compound | Odor Description | Odor Threshold (in water) | References |

| Furfuryl alcohol | Faint, burning, bready, caramel[1][2][3] | 8.0 ppm (in air)[4] | [1][2][3][4] |

| 5-Methylfurfuryl alcohol | Sweet, caramel-like | Not available | |

| 3-Furanmethanol | Sweet, caramel, slightly nutty, earthy | Not available | [5] |

Natural Occurrence and Formation in Foods

Table 3: Occurrence of Related Furan Derivatives in Food Products

| Compound | Food Matrix | Concentration Range | References |

| Furfuryl alcohol | Roasted Coffee | 575,040 ppm (in coffee bean) | [6] |

| Beer | 97,290 ppm | [6] | |

| Potato Chips | 9 ppm | [6] | |

| 2-Methylfuran | Roasted Coffee | 9,470 - 10,700 ng/g | [7] |

| 3-Methylfuran | Roasted Coffee | 447 - 508 ng/g | [7] |

Formation Pathway: The Maillard Reaction

The Maillard reaction is a primary route for the formation of furan derivatives in food. This complex cascade of reactions begins with the condensation of a reducing sugar and an amino acid, leading to the formation of an N-substituted glycosylamine. Subsequent rearrangement, dehydration, and fragmentation steps produce a variety of reactive intermediates, including dicarbonyl compounds, which can then cyclize to form furan rings. The specific precursors and reaction conditions dictate the type and concentration of the resulting furan derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. furfuryl alcohol, 98-00-0 [thegoodscentscompany.com]

- 3. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 4. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-(5-methyl-2-furyl) butanal [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

Solubility of (3-Methyl-2-furyl)methanol in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methyl-2-furyl)methanol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its predicted solubility in various organic solvents and a detailed experimental protocol for quantitative determination.

This compound , with the chemical formula C₆H₈O₂, is an organic compound featuring a furan ring substituted with a methyl and a hydroxymethyl group.[1] Its structure, containing both a polar hydroxyl group capable of hydrogen bonding and a less polar methyl-substituted furan ring, dictates its solubility behavior. Understanding its solubility is crucial for applications in chemical synthesis, formulation, and various research and development activities.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predicted solubility profile can be derived from its chemical structure and by comparing it to structurally similar compounds like furfuryl alcohol. Furfuryl alcohol is known to be miscible with water and soluble in common organic solvents.[2][3][4] The presence of a methyl group in this compound is expected to slightly increase its lipophilicity compared to furfuryl alcohol, potentially influencing its solubility in non-polar solvents.

The general principle of "like dissolves like" is a key determinant of solubility.[5] Polar solvents are more likely to dissolve polar compounds, and non-polar solvents are better for non-polar compounds. Based on its structure, this compound is predicted to exhibit good solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the methanol can form hydrogen bonds with the solvent's hydroxyl groups. |

| Water | Moderate to High | The hydroxyl group allows for hydrogen bonding with water, though the methyl-furan ring may limit miscibility.[2] | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can interact with the polar hydroxyl group of the solute.[3] |

| Acetonitrile | Moderate to High | Good general solvent for moderately polar compounds. | |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of this compound is likely too high for significant solubility in non-polar hydrocarbon solvents.[3] |

| Halogenated | Dichloromethane | Moderate | Offers a balance of polarity that can accommodate both the polar and non-polar parts of the molecule. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.

Objective

To quantitatively determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature to achieve an equilibrium saturated solution.[7]

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control[7][8]

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid or liquid ensures that a saturated solution is formed.[6]

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.[7]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[7][9] The agitation time should be sufficient to allow the dissolution process to reach a steady state.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess undissolved solute settle.[6] Subsequently, separate the saturated solution from the excess solute by either centrifugation or filtration. This step is critical to avoid including undissolved particles in the sample for analysis.[7]

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.[7]

-

Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[7][9]

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

References

- 1. scbt.com [scbt.com]

- 2. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

Quantum Chemical Insights into the Stability of (3-Methyl-2-furyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations used to assess the stability of (3-Methyl-2-furyl)methanol. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document leverages data from analogous furanic compounds to provide a comprehensive understanding of its potential conformational stability, rotational barriers, and decomposition pathways. The methodologies and theoretical data presented herein serve as a robust framework for future research and for professionals in drug development requiring insights into the stability of furan-containing molecules.

Introduction to Furan Derivative Stability

Furan and its derivatives are significant structural motifs in a vast array of natural products, pharmaceuticals, and industrial chemicals. Their inherent aromaticity contributes to their relative stability. However, the nature and position of substituents on the furan ring can profoundly influence their electronic structure, reactivity, and ultimately, their stability. Understanding these substituent effects is paramount for applications in drug design, where molecular stability is a critical parameter. Quantum chemical calculations offer a powerful, non-experimental avenue to probe these properties at the molecular level.

This compound, with both a methyl and a hydroxymethyl group, presents an interesting case study. The interplay between the electron-donating methyl group and the versatile hydroxymethyl group can be computationally modeled to predict its thermodynamic stability and kinetic lability.

Theoretical Methodology for Stability Analysis

A robust computational approach to evaluating the stability of this compound involves a combination of high-level quantum chemical methods. Based on successful studies of similar furan derivatives, the following workflow is recommended.[1]

Conformational Analysis

The initial step involves a thorough exploration of the potential energy surface to identify all stable conformers. This is primarily governed by the rotation around the C2-C(methanol) bond and the C(methanol)-O bond.

Experimental Workflow: Conformational Analysis

Caption: Workflow for determining the stable conformers of this compound.

Calculation of Thermodynamic Properties

Key thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), provide a quantitative measure of a molecule's stability. These can be calculated using high-accuracy composite methods like Gaussian-4 (G4) theory or CBS-QB3, which have shown good agreement with experimental data for other furan compounds.[1]

Rotational Barrier Analysis

The energy barrier to rotation of the hydroxymethyl group is a critical factor in understanding the molecule's flexibility and potential for intermolecular interactions. This can be determined by performing a relaxed potential energy surface scan, rotating the relevant dihedral angle in small increments and calculating the energy at each step.[2]

Predicted Stability and Reactivity

While specific data for this compound is scarce, we can infer its stability based on studies of related molecules like 2-methylfuran and other substituted furans.

Conformational Preferences

The orientation of the hydroxymethyl group relative to the furan ring will likely be the primary determinant of conformational isomerism. It is expected that conformers where the hydroxyl group can form an intramolecular hydrogen bond with the furan oxygen atom will be among the most stable. The methyl group at the 3-position may introduce some steric hindrance, influencing the preferred orientation of the hydroxymethyl group.

Thermodynamic Stability

Furan itself is a stable aromatic compound, with a reported enthalpy of formation of -9.261 kcal/mol at the G4 level of theory.[1] The addition of a methyl group, as in 2-methylfuran, generally increases stability. Therefore, this compound is expected to be a thermodynamically stable molecule under standard conditions.

Potential Decomposition Pathways

Studies on the pyrolysis of 2-methylfuran indicate that unimolecular decomposition can proceed through hydrogen atom transfer reactions, leading to the formation of carbene intermediates and subsequent ring-opening.[3] A similar pathway can be postulated for this compound, likely initiated by the homolytic cleavage of the C-O or C-H bonds of the hydroxymethyl group at elevated temperatures.

Logical Relationship: Potential Decomposition Pathway

Caption: A plausible thermal decomposition pathway for this compound.

Quantitative Data Summary

The following table summarizes typical computational data for furan and its methylated derivatives, which can serve as a benchmark for future studies on this compound.

| Compound | Method | Enthalpy of Formation (kcal/mol) | Rotational Barrier (cm⁻¹) | Reference |

| Furan | G4 | -9.261 | N/A | [1] |

| 2-Methylfuran | - | - | 412.9 (for methyl group) | [4] |

| 3-Methylfuran | - | - | 380.5 (for methyl group) | [4] |

| 2,3-Dimethylfuran | XIAM Fit | - | 298.274 (ortho-methyl), 237.6891 (meta-methyl) | [4] |

Experimental Protocols for Stability Assessment

Experimental validation of computational predictions is crucial. The following are standard experimental protocols for assessing the stability of a compound like this compound.

Synthesis

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from commercially available furan precursors. A common approach involves the formylation of 3-methylfuran followed by reduction of the resulting aldehyde.

Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine melting points, boiling points, and detect exothermic decomposition events.

Chemical Stability Analysis

-

Forced Degradation Studies: The compound is subjected to various stress conditions (e.g., acidic, basic, oxidative, photolytic) to identify potential degradation products and pathways.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent compound and its degradation products over time, allowing for the determination of degradation kinetics.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for predicting the stability of molecules like this compound. By employing established high-level theoretical methods, it is possible to gain significant insights into its conformational landscape, thermodynamic properties, and potential degradation mechanisms. The data and methodologies outlined in this guide, derived from studies on analogous furan derivatives, offer a solid foundation for researchers and professionals in drug development to build upon. Future dedicated computational and experimental studies on this compound are warranted to further refine our understanding of this and other substituted furan compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Surprising torsional barrier reduction in the coupled methyl internal rotations of 2,3-dimethylfuran observed by microwave spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) for (3-Methyl-2-furyl)methanol quantification

An Application Note and Protocol for the Quantification of (3-Methyl-2-furyl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No: 20416-16-4, Molecular Formula: C₆H₈O₂, Molecular Weight: 112.13 g/mol ) is a furan derivative that may be present in various matrices as a flavor component, a byproduct of thermal processing, or a synthetic intermediate.[1] Given the potential toxicological concerns associated with furan compounds, robust and sensitive analytical methods for their quantification are essential.[2][3] This application note details protocols for sample preparation using headspace (HS) and solid-phase microextraction (SPME) techniques, followed by GC-MS analysis for sensitive and selective quantification.

Principle of the Method

The high volatility of this compound and related furan derivatives makes them ideal candidates for analysis by GC-MS.[3][4] To isolate the analyte from complex sample matrices, headspace (HS) or solid-phase microextraction (SPME) is employed.

-

Headspace (HS) Sampling: In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gaseous phase (headspace). A portion of this headspace is then injected into the GC-MS system. This method is effective for samples with relatively high concentrations of the analyte.[3]

-